molecular formula C22H13ClN4O4S B4550800 2-[4-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-cyanoacetamide

2-[4-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-cyanoacetamide

Cat. No.: B4550800
M. Wt: 464.9 g/mol
InChI Key: UEDYBNITOUIERJ-JWGURIENSA-N
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Description

2-[4-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-cyanoacetamide is a useful research compound. Its molecular formula is C22H13ClN4O4S and its molecular weight is 464.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.0346038 g/mol and the complexity rating of the compound is 873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Carcinogenicity Studies

Research has shown that compounds structurally related to 2-[4-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-cyanoacetamide, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), have been studied for their carcinogenic effects. NFTA and related chemicals have been found to induce lymphocytic leukemia and forestomach tumors in mice, providing insights into the structure-activity relationships and organ specificity of these compounds (Cohen et al., 1973).

Carcinogenicity of Related Compounds

Another study on the carcinogenicity of 5-nitrofurans and related compounds with heterocyclic substituents has highlighted the potential risks associated with these chemicals. The research pointed out the high incidence of tumors across various tissues, underlining the significant carcinogenic potential of these substances (Cohen et al., 1975).

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. This includes the exploration of 2-pyridone derivatives, chromene derivatives, and reactions leading to hydrazone, pyrazole, thiazole, and thiophene derivatives, showing the compound's potential in developing new antimicrobial treatments (Darwish et al., 2014).

Synthesis of Furan Compounds

The synthesis of 5-amino-2-[2-(5-nitro-2-furyl)-1-(4-cyanophenyl)vinyl]-1,3,4-oxadiazoles and -1,3,4-thiadiazoles from related acrylic acid demonstrates the compound's role in developing antibacterial agents against specific bacteria like Staphylococcus aureus, highlighting its relevance in medicinal chemistry (Hirao & Kato, 1971).

Properties

IUPAC Name

(2Z)-2-[4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-phenyl-1,3-thiazol-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN4O4S/c23-17-10-14(27(29)30)6-7-15(17)19-8-9-20(31-19)18-12-32-22(16(11-24)21(25)28)26(18)13-4-2-1-3-5-13/h1-10,12H,(H2,25,28)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDYBNITOUIERJ-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CSC2=C(C#N)C(=O)N)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=CS/C2=C(/C#N)\C(=O)N)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-cyanoacetamide
Reactant of Route 2
Reactant of Route 2
2-[4-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-cyanoacetamide
Reactant of Route 3
2-[4-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-cyanoacetamide
Reactant of Route 4
2-[4-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-cyanoacetamide
Reactant of Route 5
Reactant of Route 5
2-[4-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-cyanoacetamide
Reactant of Route 6
Reactant of Route 6
2-[4-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-cyanoacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.